Psoromic acid

Overview

Description

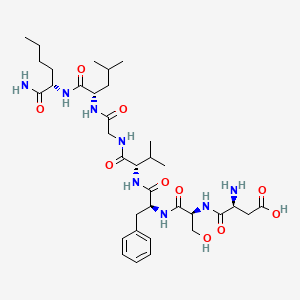

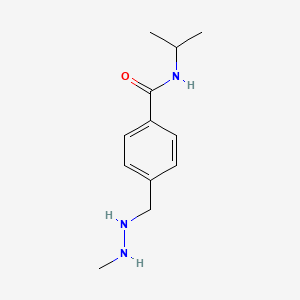

10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxo-1-benzo[b][1,4]benzodioxepincarboxylic acid is a carbonyl compound.

Psoromic acid is a natural product found in Lepraria eburnea, Rhizoplaca melanophthalma, and Givotia madagascariensis with data available.

Mechanism of Action

Target of Action

Psoromic acid, a bioactive lichen-derived compound, primarily targets Rab geranylgeranyl transferase (RabGGTase) , an enzyme responsible for the prenylation of Rab proteins . It also inhibits herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) , along with the inhibitory effect on HSV-1 DNA polymerase , a key enzyme that plays an essential role in HSV-1 replication cycle .

Mode of Action

This compound potently and selectively inhibits RabGGTase with an IC50 value of 1.3 µM . It forms largely hydrophobic interactions with the isoprenoid binding site of RabGGTase and attaches covalently to the N-terminus of the α subunit . This covalent binding seems to potentiate its interaction with the active site and explains the selectivity of this compound for RabGGTase . Furthermore, this compound effectively inhibits HSV-1 DNA polymerase with respect to dTTP incorporation in a competitive inhibition mode .

Biochemical Pathways

This compound’s action on RabGGTase affects the prenylation of Rab proteins, key organizers of intracellular vesicular transport . Its inhibitory action against HSV-1 DNA polymerase affects the HSV-1 replication cycle . It also exhibits a competitive type of HMGR inhibition and mixed type of ACE (angiotensin converting enzyme) inhibition .

Pharmacokinetics

The compound’s potent and selective inhibition of rabggtase and hsv-1 dna polymerase suggests it may have good bioavailability .

Result of Action

This compound’s action results in notable inhibition of HSV-1 and HSV-2 replication . It also inhibits HSV-1 DNA polymerase, a key enzyme in the HSV-1 replication cycle . The compound’s action on RabGGTase affects the function of Rab proteins, potentially impacting intracellular vesicular transport .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of copper in the environment can lead to the formation of a copper-psoromic acid complex within specific areas of lichens, leading to unusual coloration

Biochemical Analysis

Biochemical Properties

Psoromic acid plays a crucial role in various biochemical reactions. It is known to inhibit herpes simplex viruses type 1 and type 2 by inactivating HSV-1 DNA polymerase . Additionally, this compound inhibits Rab geranylgeranyl transferase (RabGGTase), an enzyme responsible for the prenylation of Rab proteins, which are key organizers of intracellular vesicular transport . The interaction between this compound and RabGGTase involves covalent binding to the enzyme’s active site, leading to selective inhibition .

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. It has been shown to possess antioxidative, enzyme inhibitory, antimicrobial, and anticancer properties . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Furthermore, this compound has been reported to alleviate inflammation in RAW264.7 cells by inhibiting the activation of NF-κB and P38 signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound inhibits HSV-1 DNA polymerase by acting as a non-nucleoside inhibitor, competitively inhibiting dTTP incorporation . Additionally, this compound selectively inhibits RabGGTase by covalently binding to the enzyme’s active site, thereby preventing the prenylation of Rab proteins . These interactions result in the inhibition of viral replication and disruption of intracellular vesicular transport.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antiviral and anticancer properties, although its efficacy may diminish with prolonged exposure . Additionally, this compound’s antioxidative and enzyme inhibitory effects have been consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as RabGGTase, affecting the prenylation of Rab proteins . Additionally, this compound influences metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions contribute to its diverse biological activities, including antiviral, antibacterial, and anticancer effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as prenylation, direct this compound to specific compartments or organelles, enhancing its efficacy . These targeting signals ensure that this compound reaches its intended sites of action within the cell.

Properties

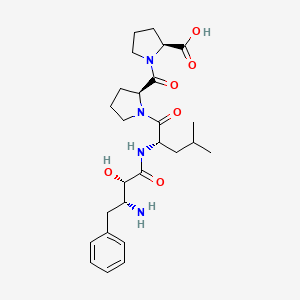

IUPAC Name |

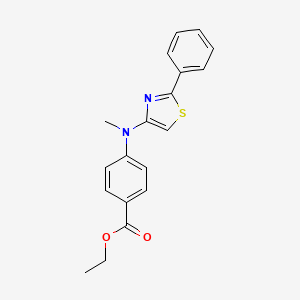

10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c1-7-4-11(20)10(6-19)15-13(7)18(23)26-14-8(2)12(24-3)5-9(17(21)22)16(14)25-15/h4-6,20H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCWJKJZOHOLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)OC)C(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223264 | |

| Record name | Parellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-11-8 | |

| Record name | Psoromic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psoromic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Parellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

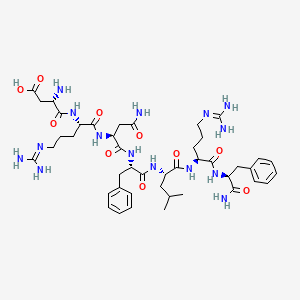

Q1: How does psoromic acid exert its anti-cancer activity?

A1: this compound has been shown to inhibit Rab geranylgeranyl transferase (RabGGTase) []. This enzyme is crucial for the prenylation of Rab GTPases, proteins involved in intracellular vesicle transport, a process often dysregulated in cancer cells.

Q2: Can you elaborate on the interaction between this compound and RabGGTase?

A2: this compound binds to the isoprenoid binding site of RabGGTase primarily through hydrophobic interactions []. Furthermore, it forms a covalent bond with the N-terminus of the α subunit of RabGGTase []. This covalent interaction is thought to contribute to the compound's selectivity for RabGGTase over other prenyltransferases.

Q3: What is the significance of the N-terminal interaction of this compound with RabGGTase?

A3: RabGGTase is unique among protein prenyltransferases in that it is autoinhibited by its N-terminal αHis2 residue, which coordinates with the catalytic zinc ion []. this compound binding to the N-terminus might disrupt this autoinhibition, leading to enhanced inhibition of the enzyme.

Q4: Besides its effect on RabGGTase, does this compound target any other enzymes?

A4: Yes, research suggests that this compound also inhibits UDP-galactopyranose mutase (UGM) and arylamine-N-acetyltransferase (TBNAT) in Mycobacterium tuberculosis []. These enzymes are crucial for mycobacterial cell wall synthesis and drug resistance, respectively.

Q5: How does the inhibition of UGM and TBNAT contribute to the antimycobacterial activity of this compound?

A5: Inhibition of UGM disrupts the formation of the mycobacterial cell wall, making the bacteria more susceptible to external stresses []. Blocking TBNAT could potentially overcome drug resistance mechanisms employed by M. tuberculosis [].

Q6: Does this compound exhibit any antiviral activity?

A6: Yes, studies have shown that this compound possesses potent inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) [].

Q7: What is the mechanism of action for this compound's antiviral activity?

A7: this compound has been identified as a non-nucleoside inhibitor of HSV-1 DNA polymerase, a key enzyme in viral replication []. It competitively inhibits the incorporation of dTTP by the polymerase, thereby disrupting viral DNA synthesis.

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C18H14O8, and its molecular weight is 358.3 g/mol [].

Q9: Are there any specific spectroscopic data that help identify this compound?

A9: Yes, this compound can be characterized using techniques like 1H NMR spectroscopy []. Its characteristic signals in the NMR spectrum, along with other spectroscopic data, aid in its identification and structural confirmation.

Q10: Has the stability of this compound been studied under different conditions?

A10: While specific stability data might be limited in the provided research, it's generally understood that natural products like this compound can degrade under certain conditions. Further research focusing on its stability profile would be beneficial.

Q11: Is there any information on the material compatibility of this compound for various applications?

A11: The provided research focuses primarily on the biological activity of this compound. Exploring its compatibility with different materials would be crucial for developing specific applications, such as in pharmaceutical formulations or biomaterials.

Q12: Does this compound exhibit any catalytic properties?

A12: The current research primarily highlights the inhibitory properties of this compound against specific enzymes. There is no evidence to suggest that it possesses catalytic activity itself.

Q13: Have computational methods been employed to study this compound?

A13: Yes, molecular docking studies have been conducted to understand the interaction of this compound with its target enzymes [, , ]. These simulations provide insights into the binding mode and affinity of this compound.

Q14: What structural features are essential for the biological activity of this compound?

A14: Studies suggest that the depsidone core of this compound, with its 3-hydroxyl and 4-aldehyde motif, is crucial for binding to RabGGTase []. Modifications to this core structure could potentially alter its activity and selectivity.

Q15: Are there any ongoing efforts to develop targeted delivery systems for this compound?

A15: While the provided research doesn't delve into specific drug delivery strategies for this compound, targeted delivery approaches could enhance its therapeutic efficacy. Nanoparticle-based systems or antibody-drug conjugates could potentially deliver this compound specifically to cancer cells or sites of viral infection.

Q16: Has the environmental impact of this compound been assessed?

A16: The research primarily focuses on the biological activity of this compound. Further studies are needed to evaluate its potential environmental impact and degradation pathways.

Q17: What is known about the solubility of this compound?

A18: this compound has been shown to have limited solubility in water, with a reported solubility of 7 ppm []. This limited solubility could potentially impact its bioavailability and therapeutic applications.

Q18: Are there any known alternatives or substitutes for this compound in its potential applications?

A18: While the research highlights this compound's unique properties, other natural products or synthetic compounds might offer similar activities. Exploring alternative options could provide a broader perspective on potential therapies.

Q19: How has the research on this compound evolved over time?

A20: The provided research showcases the evolving understanding of this compound. Initially studied for its presence in lichens [, , , ], recent studies have explored its potential therapeutic benefits, highlighting its anti-cancer [, ], antiviral [], and antimycobacterial [] activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.